N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c1-11-8-15(20-25-11)17(22)21(10-13-4-3-7-24-13)18-19-14-6-5-12(23-2)9-16(14)26-18/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOOQANYTIVJDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CC2=CC=CO2)C3=NC4=C(S3)C=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide is a synthetic compound with potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H15N3O4S
- Molecular Weight : 369.4 g/mol
- CAS Number : 946357-34-2
The biological activity of this compound is largely attributed to its structural components, which include a furan moiety, a methoxybenzo[d]thiazole group, and an isoxazole carboxamide structure. These functional groups are known to interact with various biological targets, including enzymes and receptors.
Biological Activity Overview
- Antiviral Activity : Preliminary studies suggest that derivatives similar to this compound exhibit inhibitory effects against viral proteases, particularly those associated with SARS-CoV-2. For instance, related compounds have shown IC50 values in the low micromolar range, indicating significant antiviral potential .
- Cytotoxicity : The cytotoxicity profile of this compound has been evaluated in various cell lines. Initial results indicate that it exhibits low cytotoxicity, with CC50 values exceeding 100 μM in Vero and MDCK cells, suggesting a favorable safety margin for further development .
- Inhibition of Protein Targets : The compound may act as an inhibitor for specific protein targets involved in cancer and inflammatory pathways. For example, related benzothiazole derivatives have demonstrated potent inhibitory effects on kinases involved in T-cell proliferation with IC50 values as low as 0.004 μM .
Case Study 1: Antiviral Activity Against SARS-CoV-2
A study focused on the design and synthesis of non-peptidomimetic inhibitors for the main protease (Mpro) of SARS-CoV-2 reported that compounds structurally related to this compound exhibited promising antiviral activity. The most potent derivatives achieved IC50 values around 1.55 μM, showcasing their potential as therapeutic agents against COVID-19 .
Case Study 2: Kinase Inhibition
Another investigation into the structure-activity relationship (SAR) of benzothiazole derivatives revealed that modifications similar to those found in this compound could lead to selective inhibition of kinases implicated in cancer progression. Compounds demonstrated IC50 values ranging from 0.004 μM to 0.1 μM against various kinase targets .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | IC50 (μM) | Biological Activity |
|---|---|---|---|
| F8-B22 | C19H18N4O3S | 1.55 | SARS-CoV-2 Mpro Inhibitor |
| Benzothiazole Derivative | C18H15N3O4S | 0.004 | Kinase Inhibitor |
Comparison with Similar Compounds
Structural Analogues and Key Features
The compound shares structural motifs with several classes of bioactive molecules:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide?
- Methodological Answer : The synthesis of structurally similar heterocyclic carboxamides typically involves multi-step acylation and coupling reactions. For example, N-(1,3-thiazol-2-yl)furamides are synthesized via acylation of 2-aminothiazole derivatives with activated furan carbonyl intermediates in anhydrous solvents like DMF or acetonitrile under reflux . Key steps include purification by crystallization (e.g., from ethanol/water mixtures) and characterization via melting point analysis, IR (to confirm amide C=O stretch at ~1650 cm⁻¹), and ¹H-NMR (to verify methoxy and furan proton signals) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use thin-layer chromatography (TLC) with silica gel F₂₅₄ plates and polar solvents (e.g., ethyl acetate/hexane) to assess purity . Confirm structure via ¹H/¹³C-NMR in DMSO-d₆, focusing on key signals:
- Methoxy group (δ ~3.8 ppm, singlet) on the benzothiazole ring.
- Furan protons (δ ~6.3–7.5 ppm, multiplet).
- Isoxazole methyl group (δ ~2.5 ppm, singlet) .
Q. What solvents and reaction conditions optimize yield during synthesis?
- Methodological Answer : Polar aprotic solvents (DMF, acetonitrile) at reflux (80–100°C) are effective for acylation reactions. Catalysts like DMAP or triethylamine improve coupling efficiency . For example, nitrothiazole intermediates in similar compounds achieve 60–74% yield under these conditions .
Advanced Research Questions
Q. How can molecular docking studies predict the biological targets of this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) using crystal structures of targets like GSK-3β or kinase domains can identify binding poses. Focus on hydrogen bonding between the carboxamide group and active-site residues (e.g., Asp200 in GSK-3β) and π-π stacking with the benzothiazole ring . Validate predictions with in vitro kinase inhibition assays .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies in anticancer vs. antimicrobial activity may arise from assay conditions (e.g., cell line specificity, concentration ranges). Standardize testing using panels like NCI-60 for anticancer activity and CLSI guidelines for antimicrobial MIC determination . Cross-validate with structural analogs (e.g., varying methoxy or methyl substituents) to isolate pharmacophores .
Q. How do substituents on the benzothiazole and furan rings influence structure-activity relationships (SAR)?
- Methodological Answer :
- Benzothiazole modifications : Methoxy groups at position 6 enhance solubility and π-stacking with hydrophobic pockets, as seen in high-activity analogs .
- Furan modifications : Methyl groups on the isoxazole improve metabolic stability, while furan-2-ylmethyl boosts membrane permeability .
- Systematic SAR studies should compare IC₅₀ values of derivatives with substituent changes .
Q. What computational methods are effective for predicting metabolic stability?
- Methodological Answer : Use in silico tools like SwissADME to calculate pharmacokinetic parameters (e.g., LogP, topological polar surface area). Isoxazole and benzothiazole moieties may confer CYP450 resistance, but furan rings are prone to oxidative metabolism—highlighting the need for deuterated analogs or fluorination .
Q. How can researchers address spectral data inconsistencies in structural analogs?
- Methodological Answer : Contradictory NMR signals (e.g., overlapping thiazole and furan protons) require advanced techniques:
- 2D NMR (COSY, HSQC) to resolve coupling patterns.
- X-ray crystallography for unambiguous confirmation, as applied to triazolyl-thiadiazole derivatives .
Methodological Tables
Table 1 : Key Spectral Data for Structural Confirmation
| Functional Group | IR (cm⁻¹) | ¹H-NMR (δ, ppm) | Reference |
|---|---|---|---|
| Amide (C=O) | 1640–1680 | - | |
| Methoxy (OCH₃) | - | 3.75–3.85 (s, 3H) | |
| Isoxazole CH₃ | - | 2.45–2.55 (s, 3H) | |
| Furan protons | - | 6.20–7.50 (m, 3H) |
Table 2 : Optimization of Reaction Conditions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
